molecular formula C14H24O6 B185871 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate CAS No. 115118-68-8

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No.: B185871
CAS No.: 115118-68-8
M. Wt: 288.34 g/mol
InChI Key: SZJMXTBKYMLPTJ-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) is a cyclobutane-based diester with the molecular formula C₁₄H₂₄O₆ and a molecular weight of 288.34 g/mol . It exists as a white crystalline powder or colorless liquid, with a melting point below -20°C and a boiling point of 344–346°C . The compound is characterized by two dimethoxy groups and two isopropyl ester moieties on the cyclobutane ring, contributing to its stability and solubility in organic solvents like THF and ethyl acetate .

Properties

IUPAC Name

dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMXTBKYMLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406768
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-68-8
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : Diisopropyl malonate is treated with a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF), generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks the electrophilic carbons of 1,3-dibromo-2,2-dimethoxypropane, displacing bromide ions.

  • Cyclization : Intramolecular nucleophilic attack forms the cyclobutane ring, with methoxy groups retained at the 3,3-positions.

Key Reaction Conditions

ParameterSpecification
SolventAnhydrous DMF
BaseSodium hydride (2.2 equiv)
Temperature0–25°C (room temperature)
Reaction Time12–24 hours
Yield60–75% (laboratory scale)

Alternative Synthetic Pathways

Esterification of Cyclobutane-1,1-Dicarboxylic Acid

The dicarboxylic acid precursor, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, is esterified with isopropyl alcohol under acidic conditions. While less common due to the instability of the dicarboxylic acid, this method offers a route for derivative synthesis.

Typical Esterification Protocol

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux for 6–12 hours with azeotropic water removal.

Photochemical [2+2] Cycloaddition

A specialized approach involves ultraviolet (UV)-induced [2+2] cycloaddition of diisopropyl acetylenedicarboxylate with dimethoxyethylene. This method is limited by low regioselectivity and scalability challenges but is noted for academic interest.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety while maintaining high purity (>97%). Key modifications from laboratory methods include:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer, reduced reaction time (4–6 hours), and improved yield (80–85%).

  • Conditions :

    • Pressure : 2–5 bar.

    • Temperature : 50–70°C.

    • Catalyst : Recyclable solid bases (e.g., hydrotalcite).

Solvent and Reagent Optimization

  • Solvent Replacement : DMF is substituted with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent with lower toxicity.

  • Bromide Scavengers : Quaternary ammonium salts reduce side reactions by sequestering bromide ions.

Critical Analysis of Methodologies

Yield-Limiting Factors

  • Steric Hindrance : Bulky isopropyl groups slow enolate formation, necessitating excess base.

  • Ring Strain : Cyclobutane’s inherent strain promotes side reactions like oligomerization, mitigated by high-dilution techniques.

Purity Considerations

  • Byproducts : Traces of unreacted diisopropyl malonate and mono-alkylated intermediates are removed via fractional distillation or column chromatography.

  • Analytical Methods : GC-MS and ¹H-NMR confirm structural integrity, while HPLC quantifies purity (>97%).

HazardMitigation Strategy
Sodium hydride (pyrophoric)Use in inert atmosphere (N₂/Ar), avoid contact with moisture.
DMF (reprotoxic)Substitute with 2-MeTHF or employ closed-system processing.
Waste bromide disposalNeutralization with Ca(OH)₂ to form CaBr₂, followed by landfill.

Comparative Table: Laboratory vs. Industrial Methods

ParameterLaboratory MethodIndustrial Method
Scale 1–100 g10–100 kg
Reactor Type Batch flaskContinuous flow reactor
Solvent DMF2-MeTHF
Base NaHHydrotalcite
Yield 60–75%80–85%
Reaction Time 12–24 hours4–6 hours

Emerging Innovations

Catalytic Asymmetric Synthesis

Recent advances employ chiral ligands (e.g., BINAP) with palladium catalysts to produce enantiomerically enriched cyclobutane derivatives, though applicability to this compound remains exploratory.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours with comparable yields, offering energy-efficient batch processing .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

    Dimethylformamide (DMF): Used as a solvent in the reaction.

    1,3-Dibromo-2,2-dimethoxypropane: A key reagent in the synthesis.

Major Products Formed

The major products formed from the reactions of this compound include various carboxylic acids, esters, and amides, which are useful in the synthesis of polymers, surfactants, and pharmaceuticals .

Scientific Research Applications

Organic Synthesis

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is often utilized as a building block in organic synthesis due to its versatile reactivity. It can serve as an intermediate in the synthesis of various complex organic molecules.

Key Reactions :

  • Condensation Reactions : It can participate in Claisen condensation reactions to form β-keto esters.
  • Cycloaddition Reactions : The compound can be used in Diels-Alder reactions, contributing to the construction of cyclic compounds.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored for potential pharmaceutical applications. Its derivatives may exhibit biological activity that can be harnessed for drug development.

Case Studies :

  • Anticancer Agents : Research has indicated that derivatives of this compound may possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.
  • Anti-inflammatory Compounds : Some studies suggest that modifications of this compound could lead to new anti-inflammatory drugs.

Material Science

The compound's unique structural features allow it to be investigated for use in material science applications, particularly as a precursor for polymer synthesis.

Mechanism of Action

The mechanism of action of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves its reactivity as a carboxylic acid ester. It can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the products formed .

Comparison with Similar Compounds

Cyclopropane Derivatives

Diisopropyl 2-Vinylcyclopropane-1,1-dicarboxylate

  • Structure : Cyclopropane core with vinyl and ester groups.
  • Reactivity : Undergoes [3+2] dehydration cycloaddition with 2-naphthols under Brønsted acid catalysis (yields: 77–87%) .
  • Limitations : tert-Butyl-substituted analogs hydrolyze under acidic conditions, limiting utility .
  • Contrast : The cyclobutane analog (target compound) lacks ring strain, enhancing thermal stability but reducing reactivity in cycloadditions.

Hydroxy- and Oxo-Substituted Cyclobutanes

Diisopropyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS: 869109-31-9)

  • Structure : Hydroxyl group replaces one methoxy moiety.
  • Applications : Intermediate in cross-electrophile coupling reactions (e.g., with 5-methylpyridine derivatives, 16% yield) .
  • Stability : Requires storage at 2–8°C due to hygroscopicity , unlike the dimethoxy analog’s ambient stability.

Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

  • Synthesis : Derived from the target compound via trifluoroacetic acid hydrolysis .
  • Reactivity: Reacts with cyanomethylphosphonate to form cyanomethylene derivatives for pyrrolopyrimidine synthesis (key step in JAK inhibitor pathways) .

Amino-Functionalized Derivatives

Diisopropyl 3-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate (CAS: 1628783-89-0)

  • Structure: tert-Boc-protected amino methyl substituent.
  • Applications : Building block for peptide-like inhibitors, enhancing target specificity in drug design .
  • Contrast : The Boc group introduces steric hindrance, reducing reaction rates compared to the dimethoxy analog’s electron-donating groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reactivity Notes
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate C₁₄H₂₄O₆ 288.34 Dimethoxy, isopropyl esters JAK inhibitors, organic synthesis Stable under acidic conditions
Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate C₁₂H₁₈O₄ 226.27 Vinyl, isopropyl esters [3+2] cycloaddition reactions Reactive but sensitive to hydrolysis
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate C₁₂H₂₀O₅ 244.28 Hydroxyl, isopropyl esters Cross-electrophile coupling Hygroscopic; requires cold storage
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate C₁₂H₁₈O₅ 242.27 Oxo, isopropyl esters Cyanomethylene synthesis Reactive toward nucleophiles

Reactivity Trends :

  • Electron-rich dimethoxy groups enhance stability but reduce electrophilicity compared to oxo or hydroxy analogs.
  • Cyclopropane derivatives exhibit higher ring strain, enabling cycloadditions but increasing sensitivity to hydrolysis .

Commercial and Industrial Considerations

  • Pricing : Ranges from $17/g (CymitQuimica) to $40/25g (Synthonix) .
  • Scalability : Industrial-scale production reported by Chengdu Jiaye Bio-Tech (1 kg batches) .
  • Regulatory: Classified as non-hazardous (H302: Harmful if swallowed) , though safety protocols vary by derivative.

Biological Activity

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8) is a compound of significant interest in organic synthesis and medicinal chemistry. It serves as an important intermediate for the production of diazo compounds, which are widely utilized in various chemical reactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Basic Information

PropertyValue
Molecular Formula C14H24O6
Molar Mass 288.34 g/mol
Density 1.10 ± 0.1 g/cm³ (Predicted)
Boiling Point 92-94 °C (at 0.01 Torr)
Storage Conditions Under inert gas (nitrogen or argon) at 2-8 °C
Irritant Yes

This compound is characterized by its unique cyclobutane structure and two methoxy groups, which may influence its reactivity and biological interactions.

Antibacterial Activity

Cyclobutane derivatives have also been noted for their antibacterial activities. A related study demonstrated that certain structural modifications in cyclobutane compounds could enhance their effectiveness against bacterial strains . While direct evidence for this compound's antibacterial properties is sparse, its classification as an important intermediate in organic synthesis suggests potential applications in developing antibacterial agents.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with biological targets through mechanisms common to similar compounds, such as enzyme inhibition or disruption of cellular processes.

Synthesis and Application in Organic Chemistry

This compound is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate . Its utility as an intermediate in diazo compound synthesis highlights its relevance in developing new pharmaceuticals and agrochemicals.

Research Findings

A comprehensive review of literature indicates ongoing research into the biological applications of cyclobutane derivatives. For instance:

  • A study published in Journal of Organic Chemistry explored the synthesis pathways and biological evaluations of various cyclobutane derivatives .
  • Another research article focused on the structure-activity relationship (SAR) of methoxy-substituted cyclobutanes and their pharmacological profiles .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized for yield?

  • Method : Synthesis typically involves esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, functionalization of a hydroxy precursor (e.g., diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate) via methoxylation using methyl iodide and a base (e.g., NaH) can yield the dimethoxy derivative . Purification via column chromatography (silica gel, EtOAc/hexanes) is critical for isolating high-purity product. Reaction optimization includes controlling temperature (0–25°C), solvent choice (THF or CH₂Cl₂), and catalyst stoichiometry (20 mol% for GaCl₃ in annulation reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Method : Confirm structure via ¹H NMR (δ 1.24–1.31 ppm for isopropyl CH₃, δ 3.3–3.8 ppm for methoxy and ester groups) and ¹³C NMR (δ 53–169 ppm for carbonyl and cyclobutane carbons). High-resolution mass spectrometry (HRMS) with an exact mass of 288.1546 Da (calculated for C₁₄H₂₄O₆) validates molecular identity . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. IR spectroscopy (1720–1730 cm⁻¹ for ester C=O) supplements characterization .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Method : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or oxidation. Use anhydrous solvents during handling. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritant properties of ester derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening reactions of this compound under anionic conditions, and how do they compare to cyclopropane analogs?

  • Method : Cyclobutane esters exhibit lower ring strain than cyclopropane analogs, leading to slower anionic ring-opening kinetics. Studies on diisopropyl cyclopropane-1,1-dicarboxylate (e.g., Penelle et al., 2000) show living polymerization behavior under anionic conditions (THF, –78°C, NaH initiator). For cyclobutane derivatives, analogous reactions require higher temperatures (25–50°C) and stronger bases (e.g., LDA). Monitor reaction progress via SEC or MALDI-TOF to compare polymer dispersity .

Q. How can computational methods predict solvent interactions and conformational stability of this compound?

  • Method : Molecular dynamics (MD) simulations using GAFF or OPLS-AA force fields can model solvent interactions (e.g., in THF or chloroform). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize cyclobutane ring geometry and predict steric effects from methoxy groups. Compare simulated density and dipole moments with experimental data to validate models .

Q. What strategies enable selective functionalization of the cyclobutane ring for complex molecule synthesis?

  • Method : (1) Cross-electrophile coupling : React the hydroxy precursor (diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate) with aryl halides via Ru or Pd catalysis (e.g., 16% yield for pyridyl derivatives) . (2) Reduction : Use LiAlH₄ in THF to reduce ester groups to alcohols while retaining the dimethoxycyclobutane core (67% yield) . (3) Annulation : GaCl₃-catalyzed [3+2] cycloaddition with azodicarboxylates forms pyrazolidine derivatives (63% yield) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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